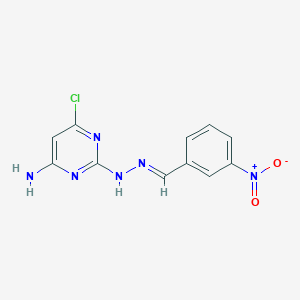![molecular formula C17H24N2O2 B5764807 N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide, also known as CHIR-99021, is a small molecule compound that is widely used in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a crucial role in many biological processes, including cell differentiation, proliferation, and apoptosis.
Mécanisme D'action
GSK-3 is a key regulator of the Wnt signaling pathway, which plays a critical role in cell fate determination, embryonic development, and tissue homeostasis. N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide inhibits GSK-3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules, such as β-catenin. This leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation and differentiation, the induction of neuronal differentiation, and the maintenance of pluripotency in stem cells. In addition, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its high selectivity for GSK-3, which allows for the specific modulation of the Wnt signaling pathway without affecting other signaling pathways. Moreover, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. However, one of the limitations of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide is its low solubility in water, which requires the use of organic solvents for its preparation and administration.
Orientations Futures
There are many potential future directions for the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in scientific research. One area of interest is the development of new therapeutic strategies for the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting the Wnt signaling pathway. Another area of interest is the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in regenerative medicine, such as the generation of functional β-cells for the treatment of diabetes. Additionally, the use of N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide in combination with other small molecule compounds may provide new insights into the complex signaling networks that regulate cell fate determination and tissue homeostasis.
Méthodes De Synthèse
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide can be synthesized by the reaction of 4-methylbenzenecarboximidamide with 3-cyclohexylpropanoic anhydride in the presence of a base catalyst. The reaction yields N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been extensively used in scientific research as a tool to investigate the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, and to enhance the reprogramming of somatic cells into induced pluripotent stem (iPS) cells. In addition, N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide has been used to study the molecular mechanisms underlying the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-7-10-15(11-8-13)17(18)19-21-16(20)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJGWJHVBVJQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)CCC2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2CCCCC2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

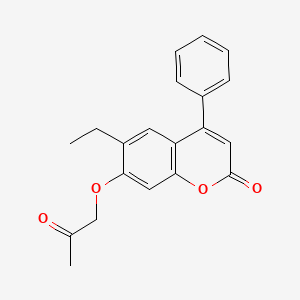
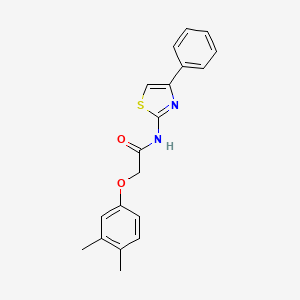
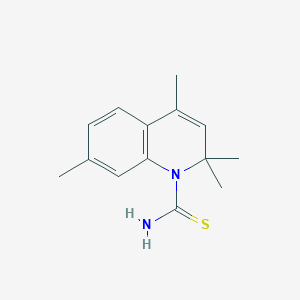
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)
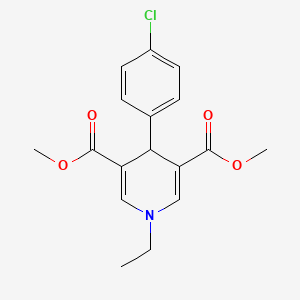
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)
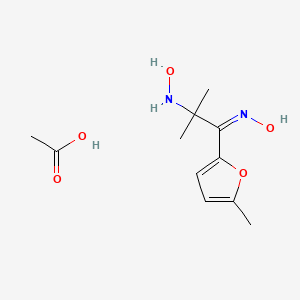
![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
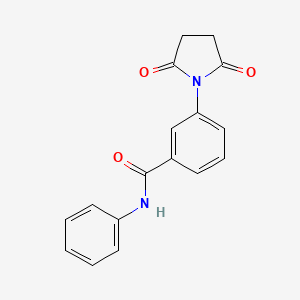
![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)

